5-Methoxymethyl-1,3,4-thiadiazole-2-thiol
Overview
Description
5-Methoxymethyl-1,3,4-thiadiazole-2-thiol is a chemical compound with the molecular formula C4H6N2OS2 and a molecular weight of 162.24 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6N2OS2/c1-7-2-3-5-6-4(8)9-3/h2H2,1H3,(H,6,8) . This indicates that the compound contains a methoxymethyl group attached to a 1,3,4-thiadiazole-2-thiol ring.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It is soluble in chloroform .Scientific Research Applications
Corrosion Inhibition
Derivatives of 1,3,4-thiadiazole have been extensively studied for their effectiveness as corrosion inhibitors for various metals in acidic environments. For example, a study by Attou et al. (2020) demonstrated that 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole exhibits significant corrosion inhibition properties for mild steel in hydrochloric acid, achieving protection degrees up to 98% (Attou et al., 2020). This suggests that similar structures, such as 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol, could serve as effective corrosion inhibitors.
Antimicrobial and Antiproliferative Properties
Compounds featuring the 1,3,4-thiadiazole core are recognized for their biological activities, including antimicrobial and antiproliferative effects. Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to explore their biological activities. Some compounds showed high DNA protective ability and strong antimicrobial activity against Staphylococcus epidermidis, with notable cytotoxicity against cancer cell lines (Gür et al., 2020). These findings highlight the potential for this compound derivatives in developing new antimicrobial and cancer treatment strategies.
Pharmacological Significance
The structural novelty of 1,3,4-thiadiazole derivatives lends them to various pharmacological applications. Research by Bird et al. (1991) on (methoxyalkyl)thiazoles as selective 5-lipoxygenase inhibitors showcased their potential as orally active anti-inflammatory agents, demonstrating significant enantioselectivity in inhibition (Bird et al., 1991). This suggests the scope for this compound and its derivatives in developing new pharmaceutical agents with specific target interactions.
Environmental Sensors
Moreover, mercapto thiadiazole derivatives have been employed in creating sensitive and selective sensors for environmental monitoring. A study by Mashhadizadeh et al. (2010) detailed the use of mercapto thiadiazole compounds self-assembled on gold nanoparticles within carbon paste electrodes for potentiometric determination of copper ions, showcasing their high selectivity and potential for environmental applications (Mashhadizadeh et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
5-(methoxymethyl)-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS2/c1-7-2-3-5-6-4(8)9-3/h2H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGOKGMZDMGZAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374858 | |
Record name | 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66437-18-1 | |
Record name | 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66437-18-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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